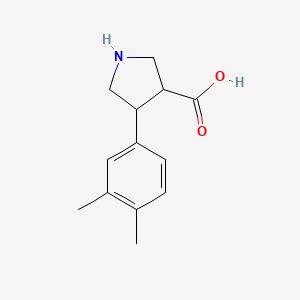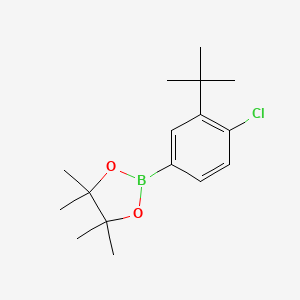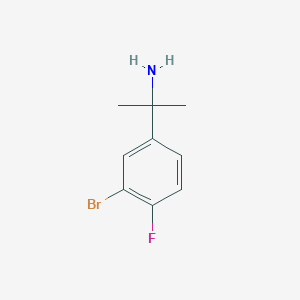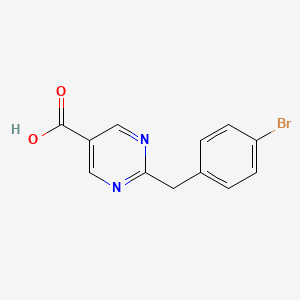
2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a bromobenzyl group attached to the pyrimidine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or water, with a base like potassium carbonate to facilitate the coupling .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron compounds are essential for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory mediators or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorobenzyl)pyrimidine-5-carboxylic acid
- 2-(4-Fluorobenzyl)pyrimidine-5-carboxylic acid
- 2-(4-Methylbenzyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s efficacy in various applications .
Propriétés
Formule moléculaire |
C12H9BrN2O2 |
|---|---|
Poids moléculaire |
293.12 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methyl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-3-1-8(2-4-10)5-11-14-6-9(7-15-11)12(16)17/h1-4,6-7H,5H2,(H,16,17) |
Clé InChI |
NJJXWUVRKDAGHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=NC=C(C=N2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13546369.png)
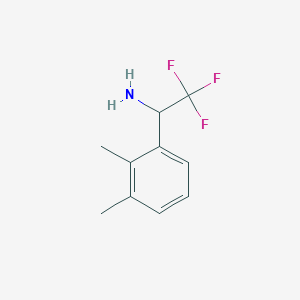
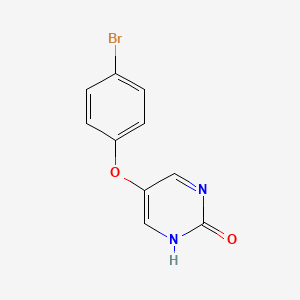

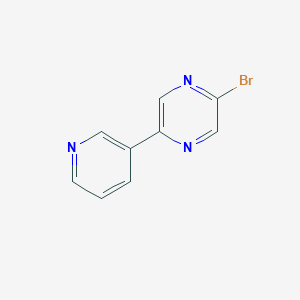
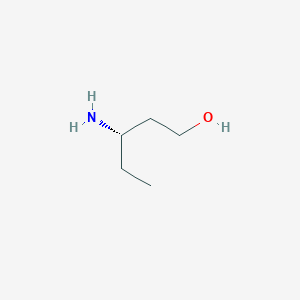
![N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13546388.png)
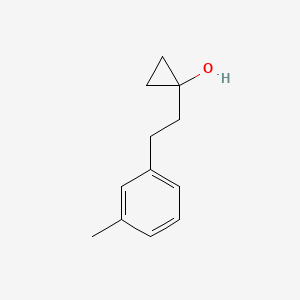
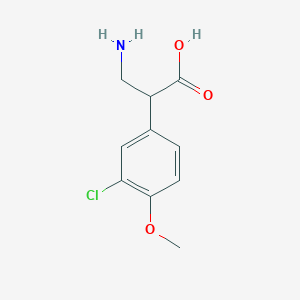
![ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13546417.png)
